molecular formula C19H14ClN5OS B2405385 N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide CAS No. 874467-24-0

N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide

Cat. No.: B2405385
CAS No.: 874467-24-0
M. Wt: 395.87
InChI Key: JCGBPQWETARRRH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a naphthalene moiety, and a chlorophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile compound under acidic or basic conditions. The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the chlorophenyl group via a nucleophilic substitution reaction. The final step involves the formation of the sulfanylacetamide linkage through a thiol-amine coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The naphthalene moiety provides hydrophobic interactions, while the chlorophenyl group can participate in π-π stacking or halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylpropionamide: Contains a propionamide instead of an acetamide group, which can influence its chemical properties and applications.

Uniqueness

N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide is unique due to the presence of the sulfanylacetamide linkage, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-16-7-3-4-8-17(16)21-18(26)12-27-19-22-23-24-25(19)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGBPQWETARRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=NN=N3)SCC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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